Journal Name:Journal of Raman Spectroscopy
Journal ISSN:0377-0486
IF:2.727
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1097-4555
Year of Origin:1973
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:210
Publishing Cycle:Monthly
OA or Not:Not
Encapsulation of probiotics in solid lipid micro particle for improved viability and stability under stressed conditions
Journal of Raman Spectroscopy ( IF 2.727 ) Pub Date: 2023-07-07 , DOI: 10.1080/10942912.2023.2223776
ABSTRACTProbiotics possess many health-endorsing properties; however, their viability and stability under detrimental condition is uncertain. Encapsulation technology provides protection under various stressed conditions. Furthermore, combination of different wall materials ensures the target delivery of core materials. In the current study, probiotic was encapsulated using solid lipid micro particles (SLMP) that were prepared by high shear homogenization. Whey protein and gum Arabic were used as wall material to encapsulate the probiotics. Obtained micro beads were subjected for size, zeta potential, and encapsulation efficiency measurement. Scanning electron microscopy was used for morphological characterization of the microbeads. Molecular characterization of obtained micro beads was done by Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD). Furthermore, the viability and stability were assessed under simulated gastrointestinal conditions. Free and encapsulated probiotics were incorporated in chocolate to evaluate the stability of probiotics. The results in this study indicated that encapsulated probiotics showed significant (P < .05) viability under simulated gastrointestinal and technological conditions compared to free probiotics. A log reduction of 3.54 CFU/mL and 2.52 CFU/mL was detected for SLMW and SLMG after 120 min under simulated gastric condition while 2.42 CFU/mL log reduction and 4.13 log CFU/mL log reduction was detected under intestinal conditions. Likewise, chocolate containing encapsulated probiotics showed better viability at 4°C after 30 days of storage duration and showed significant (p < .05) results. A log reduction of 1.08 log CFU/g was observed in chocolate with Gum Arabic in SLMP as and encapsulating material. In conclusion, solid lipid particles have a strong potential to extend the viability of probiotics under detrimental circumstances.
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Pharmacological, nutraceutical, functional and therapeutic properties of fennel (foeniculum vulgare)
Journal of Raman Spectroscopy ( IF 2.727 ) Pub Date: 2023-03-21 , DOI: 10.1080/10942912.2023.2192436
ABSTRACTFennel (Foeniculum vulgare) is a cuisine spice of the Apiaceae genus extensively cultivated in tropical and temperate regions. Due to its commercial significance and considerable pharmaceutical industry uses, fennel is regarded as one of the world’s most important medicinal plants while being one of the oldest spice plants. The aim of the study is to discuss pharmacological qualities including antibacterial, antidiabetic, anticancer, antihyperlipidemic, antioxidant, anticancer, and other activities. Flavonoids, glycosides, and other phytoconstituents found in fennel are utilized as remedies for many illnesses. Fennel contains phenolic chemicals that are beneficial to human health. From this plant, bioactive substances like trans-anethole, estragole, fenchone, and quercetin have been identified. Several of these chemicals have been linked to potential human body systems. Fennel may be utilized in the creation of many drugs since it has a variety of pharmacological qualities and their bioactive components are crucial to maintaining human health.
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Plants, phytochemicals, and natural practices in complementary and alternative system of medicine for treatment of central nervous system disorders
Journal of Raman Spectroscopy ( IF 2.727 ) Pub Date: 2023-05-16 , DOI: 10.1080/10942912.2023.2205039
ABSTRACTComplementary and alternative system of medicine has been at the center of drug discovery for different CNS disorders. Medicinal plants have been in use in healthcare settings and have interestingly fostered the leads for drug development aimed at treating various diseases such as CND disorders, malaria, mycetoma, and inflammation. Electroacupuncture (EA) has the ability to protect prolonged restraint stress, attenuate depressions, and manage few CNS disorders. Bacopa monnieri, Rhodiola rosea, Centella asiatica, Cannabis sativa, Curcuma longa, Cyperus rotundus, Morinda citrifolia, and Withania somnifera are among the most common plants used for treating CNS disorder. Bioactive compounds such as valtrate, curcumin, cannabinoids, apomorphine, pergolide, benzatropine, β-asarone, α-Asarone have been used to treat various CNS disorders, such as addiction, insomnia, depression, Alzheimer’s disease, epilepsy, vitiligo, Parkinson’s disease. These complementary and alternative system of medicines have promising lead in the quest to develop more drugs for CNS disorders.
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VIS-NIR radiation properties of starchy and protein foods and their impacts on radiant heating effects
Journal of Raman Spectroscopy ( IF 2.727 ) Pub Date: 2023-07-06 , DOI: 10.1080/10942912.2023.2230381
ABSTRACTInfrared heating has been widely used in food processing; however, there are few studies on the VIS-NIR radiation properties of food. We measured the radiation properties of starchy foods (potato, Chinese yam and sweet potato) and protein foods (beef tenderloin, pork tenderloin and chicken breast) and dispersions of starches and proteins before and after heat treatment in the 0.38–2.5 μm band. The results show that the radiation penetration depths (RPDs) of all tested foods are relatively high in the 0.6–1.3 μm band, with maximum values in the range of 4–8 mm. After heat treatment, the RPDs of starchy foods slightly increase, while those of protein foods decrease to approximately 1/2 of the original values. Comparative heating experiments of potato, Chinese yam and sweet potato heated by a halogen lamp (1.04 μm) and a carbon fiber lamp (1.76 μm) with peak wavelengths in and out of the 0.6–1.3 μm band, respectively, show that the foods heated by the halogen lamp have faster heating rates and more uniform temperature distributions. Because starchy and protein foods have high RPDs in the 0.6–1.3 μm band, the VIS-NIR radiation containing this band is expected to achieve rapid heating.
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Impact of Partial Replacement of Wheat Flour with Chickpea Flour on Physico-Chemical and Sensory Properties of Tea Buns
Journal of Raman Spectroscopy ( IF 2.727 ) Pub Date: 2023-06-27 , DOI: 10.1080/10942912.2023.2223778
ABSTRACTThe present study aimed to identify the optimum substitution ratio of chickpea flour (CF) into ordinary tea buns with intention to improve the nutritional value and the best sensory properties while retaining their shape. Flour blends were prepared in the proportions of wheat flour WF: CF (w/w %) 80:20, 70:30, 60:40, and 50:50 while WF (100:0) as a control. The rheological properties of blends were determined by Brabender farinograph apparatus. The prepared buns were evaluated for color, loaf specific volume, proximate composition, amino acid profile, and the preference towards sensory properties. According to the farinograph results, WF and 20% substitution were strong dough while 30%, 40%, and 50% substitutions were medium-strength doughs. In higher incorporation ratios, the moisture contents of the buns were decreased and the crumb texture gets harder and less porous making the product unacceptable. Buns made with 40% and 50% substitution failed to exceed the minimum requirement of specific loaf volume. The levels of protein in the buns are gradually elevated, making the product more nutritious with complementing amino acid profiles. Although the higher incorporation is more healthy and nutritious, only 20% and 30% CF incorporated buns seem to be practical in the manufacturing industry.
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Bioactive compounds, minerals and antioxidants of edible flowers of peach and apple
Journal of Raman Spectroscopy ( IF 2.727 ) Pub Date: 2023-07-17 , DOI: 10.1080/10942912.2023.2236325
ABSTRACTPeach and apple flowers were evaluated for their human nutritional value by obtaining baseline information on their contents of bioactive compounds, minerals and antioxidant capacity. We used simple random sampling and nested statistical analysis to examine flowers of three peach cultivars (“July Flame,” “Cary Mac” and “Fair Time”) and two crab apple cultivars (“Manchurian” and “John Downie”). Flowers of “John Downie” stood out for their high contents of ash, protein and crude fat. Carbohydrate contents were highest for “Fair Time” and “Cary Mac.” Peach and apple differed in their contents of total phenols (73.23 ± 1.94 mg GAE/g peach and 86.65 ± 1.18 mg GAE/g, apple) and total flavonoids (TFl) (5.29 ± 0.10 mg QE/100 g peach and 7.99 ± 0.3 mg QE/100 g apple). The peach cultivar “Fair Time” and the crab apple cultivars “Manchurian” and “John Downie” showed the highest values of K+ and Mg2+. Micronutrient concentrations differed between species, however, Zn2+ and Na+ values were similar among species but differed between cultivars. Antioxidant capacity showed inter-species variations with the methods ABTS and FRAP. The results indicate a good potential for both peach and apple flowers to be incorporated in the human diet, for fresh consumption as functional foods.
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Antioxidant, antimicrobial, and antibiofilm properties of essential oils extracted from Dialium guineense
Journal of Raman Spectroscopy ( IF 2.727 ) Pub Date: 2023-07-24 , DOI: 10.1080/10942912.2023.2236322
ABSTRACTThis study aimed to explore the chemical composition and biological properties of Dialium guineense essential oils derived from its fruit and leaf. These oils have significant potential as natural alternatives in industries such as food, pharmaceuticals, and cosmetics. The research involved extraction, characterization, antioxidant, and antimicrobial evaluations. The fruit essential oil contained 30 identified compounds, with hexadecanoic acid as the major component. The leaf essential oil had 44 identified compounds, with falcarinol as the predominant compound. Antioxidant capacity was assessed, resulting in a total antioxidant capacity of 70.4 μg/g AAE for the fruit essential oil and 40 μg/g AAE for the leaf essential oil. In the hydrogen peroxide scavenging assay, the fruit essential oil demonstrated an IC50 value of 347.7 ± 0.5 μg/mL, while the leaf essential oil exhibited an IC50 value of 931.7 ± 0.6 μg/mL. The antimicrobial activity of the essential oils was evaluated against various microorganisms. The fruit essential oil showed significant efficacy against S. aureus, S. pneumoniae, K. pneumoniae, P. aeruginosa, E. coli, and C. albicans. The leaf essential oil displayed effectiveness against S. pneumoniae, E. coli, and E. faecalis. Both essential oils inhibited biofilm formation in P. aeruginosa. Molecular docking analysis revealed that compounds in the leaf essential oil had higher binding affinity for LasR, which correlated with superior anti-biofilm activity. These findings suggest that the essential oils from D. guineense have therapeutic potential in combating various diseases.
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Effect of milk film thickness on the efficiency of UVC radiated sterilization of raw cow’s milk
Journal of Raman Spectroscopy ( IF 2.727 ) Pub Date: 2023-06-15 , DOI: 10.1080/10942912.2023.2220553
ABSTRACTIn this study, the effect of UV-C radiation at different milk thickness levels on the bacterial count of raw and pasteurized milk contaminated with Escherichia coli was investigated. A total of 27 samples were irradiated with different UV-C doses (1302.0, 33839.7, and 64,060.7 J/m2) and at different thicknesses (2, 4, and 6 mm). A quadratic model was developed to predict the bacterial count as a function of the UV-C dose and the thickness of the milk. The results showed that the bacterial count decreased exponentially with increasing UV-C dose and that the effect of the dose was more pronounced at lower thicknesses. The statistical analysis of the data revealed that the model was highly significant, with an adjusted R-squared of 0.981. Additionally, physical and chemical analyses were performed on the irradiated pasteurized and E. coli-contaminated milk and compared to the respective standard for pasteurized milk. The results showed that the quality and composition of the milk treated with UV-C were not affected. The results of this study indicate that UV-C radiation can be used as an effective method for reducing bacterial counts in milk while preserving the quality and composition of the milk.
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Evaporation kinetics and quality attributes of grape juice concentrate as affected by microwave and vacuum processing
Journal of Raman Spectroscopy ( IF 2.727 ) Pub Date: 2023-06-18 , DOI: 10.1080/10942912.2023.2218062
ABSTRACTIn this study, grape juice was concentrated through a microwave vacuum-assisted technique. The concentrate was prepared at different powers (30, 50, 80 W) and vacuum pressures (35, 50, 70 kPa) for different time intervals to optimize the processing conditions. The highest evaporation rate (5.32 g/100 g min) and the lowest moisture ratio (0.18) were observed at a higher level of microwave power (80 W) and vacuum pressure (70 kPa). Moreover, different mechanistic models were used to predict the values of the moisture ratio. Among them, the Midilli (R2 = 0.999, SSE = 1.970 × 10−8, RPD = 0.012%) model best fits the experimental values. The effective diffusivity (1.69 × 10−14 m2/s), activation energy (1.56 W/kg), and extraction yield (69.30%) possessed maximum values at 80 W and 70 KPa. While concentrate had exhibited higher antioxidant activities (77.2%) than fresh juice (25.28%) at 30 W. Overall results indicated that the microwave-vacuum technique had significantly reduced the processing time and energy requirement.
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Enhanced functionality of fermented whey protein using water kefir
Journal of Raman Spectroscopy ( IF 2.727 ) Pub Date: 2023-06-27 , DOI: 10.1080/10942912.2023.2225799
ABSTRACTThis research is part of an effort to enhance fermented whey proteins’ quality and nutritional value. In this research, we investigated the feasibility of using a natural fermentation approach on whey proteins. We determined the protein digestibility, non-nutritive compounds (including phenolic compounds and saponins), and microbiological quality of water kefir-fermented whey proteins. Due to the water kefir-induced fermentation of whey proteins, the protein digestibility improved from 88.48 to 94.33%. The protein quality of fermented whey proteins has been modified after the water kefir fermentation, as observed with the changes in the secondary protein structure components, especially α-helices (decreased from 10.58 to 8.52%) and random coil (increased from 12.25 to 17.33%). In addition, their water solubility, surface hydrophobicity, and surface charge changed significantly (P < .05) during the fermentation time; 88.44 to 94.11%, 387.23 to 272.7 a.u. and −30.06 to −34.93 mV, respectively. Furthermore, water kefir is an excellent source of fermenting microorganisms, including lactic and acetic acid bacteria and yeast. Thus, the water kefir fermentation approach could be an effective, practical, non-thermal approach for altering whey proteins.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 SPECTROSCOPY 光谱学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
27.10 88 Science Citation Index Science Citation Index Expanded Not
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